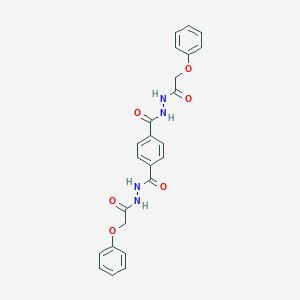
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone: is similar to other hydrazinecarbothioamide derivatives, which also contain aromatic and heterocyclic components.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its stability and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15N3S2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H15N3S2/c1-10-4-3-5-12(8-10)16-14(18)17-15-9-13-11(2)6-7-19-13/h3-9H,1-2H3,(H2,16,17,18)/b15-9+ |
Clé InChI |
RXWBIPWLSLXZNC-OQLLNIDSSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CS2)C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323782.png)
![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
![3-[(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)pyrazol-4-ylidene]hydrazinyl]benzonitrile](/img/structure/B323785.png)
![N-[(4-iodophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B323786.png)
![4-tert-butyl-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323787.png)
![2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323788.png)
![N-[(4-iodophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B323791.png)
![N-{4-[(2-thienylmethylene)amino]phenyl}acetamide](/img/structure/B323792.png)


![N-(4-chlorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B323798.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
